REACTION_CXSMILES
|
CI.[CH3:3][C:4]1[N:8]=[C:7]([CH2:9][C:10](=[O:12])[CH3:11])[O:6][N:5]=1.[C:13](=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.CCCCCCC>[CH3:3][C:4]1[N:8]=[C:7]([CH:9]([CH3:13])[C:10](=[O:12])[CH3:11])[O:6][N:5]=1 |f:2.3.4,5.6|
|
Name
|
ethyl acetate heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCCC
|
Name
|
|
Quantity
|
0.375 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)CC(C)=O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
The solution was washed with 1 N hydrochloric acid and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
Heptane/0-20% ethyl acetate eluted successively the title compound 3-methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one (181 mg, 18%)
|
Type
|
CUSTOM
|
Details
|
obtained as colorless oil, Rf 0.4 (SiO2, ethyl acetate/heptane 1:1), MS ISP (m/e)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)C(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296 mg | |
YIELD: PERCENTYIELD | 2% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |